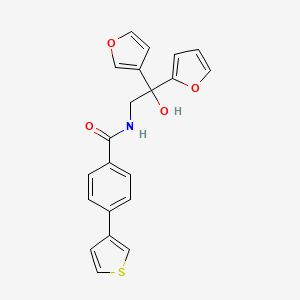

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-(thiophen-3-yl)benzamide

Description

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-(thiophen-3-yl)benzamide is a multifunctional benzamide derivative featuring a hydroxyethyl core substituted with furan-2-yl and furan-3-yl groups, coupled with a 4-(thiophen-3-yl)benzamide moiety. This compound combines three heterocyclic systems (two furans and one thiophene) and a polar hydroxyethyl group, making it structurally distinct.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-thiophen-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4S/c23-20(16-5-3-15(4-6-16)17-8-11-27-13-17)22-14-21(24,18-7-10-25-12-18)19-2-1-9-26-19/h1-13,24H,14H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHIBCIQSIKVKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)(C4=COC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Benzamide Derivatives

Table 2: Spectral Data Comparison

Research Findings and Implications

- Synthetic Complexity : The target compound’s synthesis likely requires careful control of regioselectivity due to multiple heterocycles, akin to the multi-step protocols in and .

- Bioactivity Potential: The thiophene and furan groups may confer affinity for aromatic receptors (e.g., kinase inhibitors), contrasting with pesticidal benzamides’ electron-deficient systems .

- Stability : The hydroxyethyl group could introduce susceptibility to oxidation, necessitating stabilization strategies compared to triazoles or fluorinated derivatives .

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a benzamide core substituted at the para position with a thiophen-3-yl group and an N-(2-hydroxyethyl) side chain bearing both furan-2-yl and furan-3-yl moieties. Key synthetic challenges include:

Synthetic Strategies and Methodologies

Stepwise Assembly via Fragmentation

This approach involves synthesizing the benzamide and hydroxyethyl-furan fragments separately before coupling.

Synthesis of 4-(Thiophen-3-yl)Benzoic Acid

- Method A : Suzuki-Miyaura coupling of 4-bromobenzoic acid with thiophen-3-ylboronic acid using Pd(PPh₃)₄ (2 mol%) in a 1,4-dioxane/H₂O (3:1) mixture at 80°C for 12 h. Yield: 78–82%.

- Method B : Direct lithiation of thiophene-3-boronic acid followed by coupling with methyl 4-iodobenzoate and subsequent hydrolysis. Yield: 65%.

Preparation of N-(2-(Furan-2-yl)-2-(Furan-3-yl)-2-Hydroxyethyl)Amine

- Step 1 : Condensation of furan-2-carbaldehyde with furan-3-carbaldehyde in ethanol/water (1:1) under reflux to form a bis-furan aldehyde intermediate.

- Step 2 : Reductive amination using sodium cyanoborohydride and ammonium acetate in methanol yields the primary amine. Yield: 54%.

Amide Coupling

One-Pot Tandem Synthesis

A streamlined method combining fragment synthesis and coupling in a single reactor:

Catalytic Systems and Reaction Optimization

Analytical Characterization

Challenges and Alternative Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.